Cas no 2679839-52-0 (rac-(2R,3S)-3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-2-carboxylic acid)
rac-(2R,3S)-3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2679839-52-0
- rac-(2R,3S)-3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
- EN300-28284503
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- Inchi: 1S/C15H17NO4/c1-3-8-20-15(19)16-12-7-5-4-6-11(12)9-10(2)13(16)14(17)18/h3-7,10,13H,1,8-9H2,2H3,(H,17,18)/t10-,13+/m1/s1
- InChI Key: KPKWRXJQQYUSRC-MFKMUULPSA-N
- SMILES: OC([C@@H]1[C@H](C)CC2C=CC=CC=2N1C(=O)OCC=C)=O
Computed Properties
- Exact Mass: 275.11575802g/mol
- Monoisotopic Mass: 275.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 395
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 66.8Ų
rac-(2R,3S)-3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28284503-0.05g |
rac-(2R,3S)-3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
2679839-52-0 | 95.0% | 0.05g |
$839.0 | 2025-03-19 | |
| Enamine | EN300-28284503-0.1g |
rac-(2R,3S)-3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
2679839-52-0 | 95.0% | 0.1g |
$879.0 | 2025-03-19 | |
| Enamine | EN300-28284503-0.25g |
rac-(2R,3S)-3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
2679839-52-0 | 95.0% | 0.25g |
$920.0 | 2025-03-19 | |
| Enamine | EN300-28284503-0.5g |
rac-(2R,3S)-3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
2679839-52-0 | 95.0% | 0.5g |
$959.0 | 2025-03-19 | |
| Enamine | EN300-28284503-1.0g |
rac-(2R,3S)-3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
2679839-52-0 | 95.0% | 1.0g |
$999.0 | 2025-03-19 | |
| Enamine | EN300-28284503-2.5g |
rac-(2R,3S)-3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
2679839-52-0 | 95.0% | 2.5g |
$1959.0 | 2025-03-19 | |
| Enamine | EN300-28284503-5.0g |
rac-(2R,3S)-3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
2679839-52-0 | 95.0% | 5.0g |
$2900.0 | 2025-03-19 | |
| Enamine | EN300-28284503-10.0g |
rac-(2R,3S)-3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
2679839-52-0 | 95.0% | 10.0g |
$4299.0 | 2025-03-19 |
rac-(2R,3S)-3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-2-carboxylic acid Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on rac-(2R,3S)-3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Professional Introduction to Rac-(2R,3S)-3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-2-carboxylic Acid (CAS No. 2679839-52-0)
Rac-(2R,3S)-3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2679839-52-0, represents a sophisticated molecular structure that combines elements of quinoline derivatives with ester functionalities, making it a valuable candidate for further research and development in medicinal chemistry.
The molecular framework of Rac-(2R,3S)-3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is characterized by its chiral center at the 2-position and the stereogenic pair at the 3-position. This stereochemistry is crucial for its biological activity and potential therapeutic applications. The presence of a methyl group at the 3-position and an ester group derived from propene at the 1-position further enhances its structural complexity and functional diversity.
In recent years, quinoline derivatives have been extensively studied due to their broad spectrum of biological activities. These compounds have shown promise in various therapeutic areas, including antimicrobial, antiviral, anti-inflammatory, and anticancer applications. The specific configuration of Rac-(2R,3S)-3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-2-carboxylic acid makes it an intriguing subject for further investigation into its pharmacological properties.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The ester functionality can be readily modified through various chemical reactions, allowing for the synthesis of derivatives with tailored biological activities. This flexibility is particularly valuable in drug discovery pipelines where rapid iteration and optimization are essential.
Recent studies have highlighted the importance of stereochemistry in determining the efficacy of pharmaceutical compounds. The enantiomeric purity of Rac-(2R,3S)-3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-2-carboxylic acid plays a critical role in its biological behavior. Research has demonstrated that subtle differences in stereochemistry can lead to significant variations in potency and selectivity.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as asymmetric catalysis and chiral auxiliary utilization have been particularly effective in constructing the desired stereocenters.
In addition to its synthetic significance, Rac-(2R,3S)-3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has shown potential in preclinical studies as a lead compound for drug development. Its structural features suggest that it may interact with biological targets in novel ways, offering opportunities to develop new therapeutic strategies.
The field of medicinal chemistry continues to evolve rapidly with new discoveries and innovations emerging regularly. The study of compounds like Rac-(2R,3S)-3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-2-carboxylic acid contributes to our understanding of molecular interactions and provides valuable insights into the development of next-generation pharmaceuticals.
As research progresses,the applications of this compound are expected to expand into new therapeutic areas. Its unique structural features and biological potential make it a promising candidate for further exploration by researchers worldwide.
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